

1H-Indazol-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indazol-3-amine**

Cat. No.: **B189251**

[Get Quote](#)

An In-Depth Technical Guide to **1H-Indazol-3-amine**: Chemical Properties, Structure, and Applications

Introduction

1H-Indazol-3-amine is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development.^[1] Characterized by an indazole core with an amino group at the third position, this molecule serves as a crucial building block, or scaffold, for the synthesis of a wide array of bioactive molecules.^{[1][2]} Its unique structural features allow for diverse chemical modifications, making it an invaluable intermediate in the creation of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions.^{[1][3]} This guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and biological significance of **1H-Indazol-3-amine** for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of **1H-Indazol-3-amine** are summarized in the table below, providing a clear reference for its key characteristics.

Table 1: Physicochemical Properties of **1H-Indazol-3-amine**

Property	Value	Source
IUPAC Name	1H-indazol-3-amine	PubChem[4]
CAS Number	874-05-5	CymitQuimica, Chem-Impex[1] [2]
Molecular Formula	C ₇ H ₇ N ₃	ChemBK, PubChem[4][5]
Molecular Weight	133.15 g/mol	ChemBK, PubChem[4][5]
Appearance	White to off-white solid	CymitQuimica, Chem-Impex[1] [2]
Melting Point	156-157°C	ChemBK[5]
Boiling Point	376.6 ± 15.0 °C (Predicted)	ChemBK[5]
Density	1.367 ± 0.06 g/cm ³ (Predicted)	ChemBK[5]
Solubility	Soluble in polar solvents like water and alcohols	CymitQuimica[2]

Structural Representation

The structure of **1H-Indazol-3-amine** is defined by a bicyclic system composed of a benzene ring fused to a pyrazole ring.

- SMILES:Nc1n[nH]c2ccccc12
- InChI:InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)[2][4]
- InChIKey:YDTDKKULPWTHR-VUHFFFAOYSA-N[2][4]

Experimental Protocols

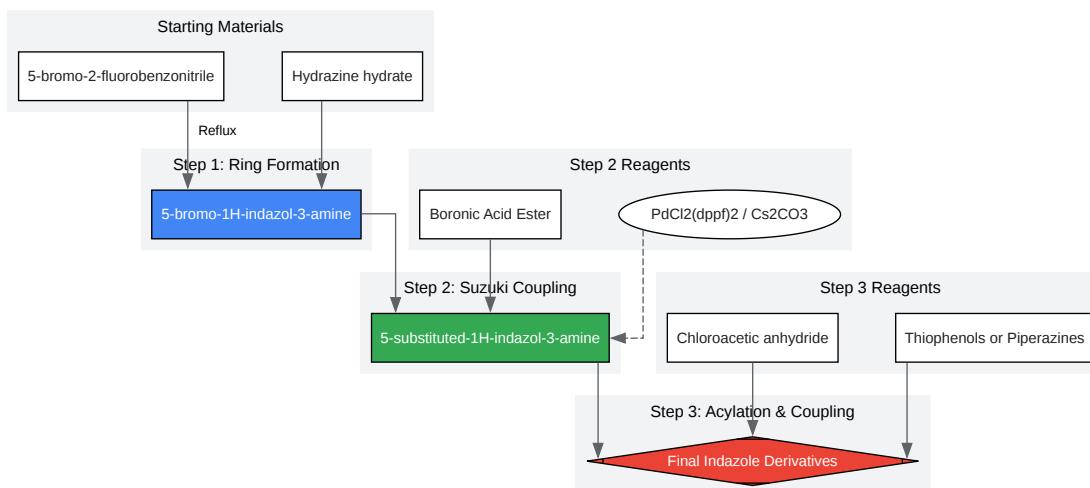
The synthesis and analysis of **1H-Indazol-3-amine** and its derivatives are crucial for their application in research and development. Below are representative experimental methodologies.

Synthesis of 1H-Indazol-3-amine Derivatives

A common route for synthesizing derivatives of **1H-Indazol-3-amine** involves the cyclization of a substituted benzonitrile followed by further modifications. A representative synthesis of 5-substituted-**1H-indazol-3-amine** derivatives is described below, adapted from published literature.[3]

Step 1: Formation of the Indazole Ring A substituted 2-fluorobenzonitrile is treated with hydrazine hydrate.

- Reactants: 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate (80%).
- Procedure: The reactants are refluxed together. This reaction is typically rapid, yielding the 5-bromo-**1H-indazol-3-amine** intermediate in high yield.[3]


Step 2: Suzuki Coupling The bromo-indazole intermediate is coupled with a substituted boronic acid ester to introduce diversity at the C-5 position.

- Reactants: 5-bromo-**1H-indazol-3-amine**, various substituted boronic acid esters.
- Catalyst and Reagents: $\text{PdCl}_2(\text{dppf})_2$ as the catalyst, Cs_2CO_3 as the base.[3]
- Solvent: A mixture of 1,4-dioxane and water (1:1).[3]
- Procedure: The reaction mixture is heated at 90 °C under a nitrogen atmosphere for several hours to yield the Suzuki-coupling product.[3]

Step 3: Acylation and Final Coupling The resulting 5-substituted-**1H-indazol-3-amine** undergoes acylation, followed by coupling with other moieties to produce the final target compounds.

- Procedure: The product from Step 2 is reacted with chloroacetic anhydride under alkaline conditions. The resulting intermediate is then coupled with various thiophenols or piperazines in the presence of a base to afford the final amide-linked indazole hybrids.[3]

General Synthesis Workflow for 1H-Indazol-3-amine Derivatives

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1H-indazol-3-amine** derivatives.

Analytical Characterization

The structural confirmation of **1H-Indazol-3-amine** and its derivatives relies on a combination of modern spectroscopic techniques.[6]

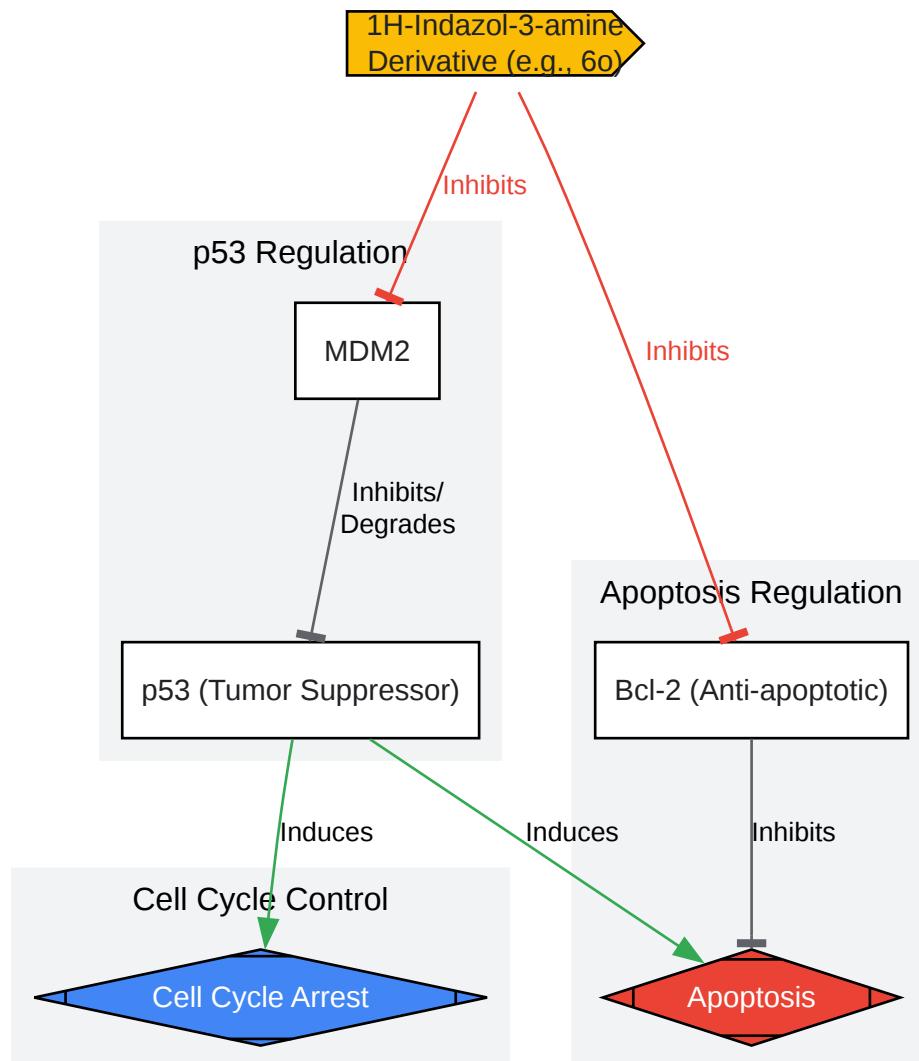
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of atoms.[4][6]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the molecular formula by providing an accurate molecular weight.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.[4]
- Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds.[6][7]

Biological Activity and Signaling Pathways

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[1][3] Derivatives of this compound have shown potent inhibitory activity against various cancer cell lines.[3][8]

Antitumor Activity


A notable study demonstrated that certain **1H-Indazol-3-amine** derivatives exhibit significant antitumor effects.[8][9] For instance, one derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[8][9] This activity is attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Targeted Signaling Pathways

The anticancer mechanism of these derivatives has been linked to the inhibition of key cellular signaling pathways involved in cancer cell survival and proliferation.

- p53/MDM2 Pathway: Compound 6o was found to affect the p53/MDM2 pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, the compound can stabilize p53, leading to cell cycle arrest and apoptosis.[8][9]
- Bcl-2 Family Proteins: The study also indicated that the compound's pro-apoptotic effect is potentially mediated by inhibiting anti-apoptotic Bcl-2 family members. This shifts the balance towards pro-apoptotic proteins like Bax, ultimately triggering cell death.[8][9]

Proposed Signaling Pathway for an Indazole Derivative

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of an anticancer **1H-indazol-3-amine** derivative.

Conclusion

1H-Indazol-3-amine is a compound of significant interest due to its foundational role in the synthesis of pharmacologically active molecules. Its chemical properties and versatile structure make it an ideal starting point for creating diverse libraries of compounds for drug discovery.

The demonstrated antitumor activity of its derivatives, through mechanisms such as the modulation of the p53/MDM2 and Bcl-2 pathways, highlights its potential for developing new, effective, and selective cancer therapies. This technical guide provides core information to aid researchers and scientists in harnessing the potential of this important heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. 874-05-5|1H-Indazol-3-amine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H-Indazol-3-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189251#1h-indazol-3-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b189251#1h-indazol-3-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com